1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a furan ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the furan, piperazine, and pyridine moieties through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(4-(pyridin-2-ylsulfonyl)piperazin-1-yl)ethanol: Similar structure but with a different position of the pyridine ring.
1-(Furan-2-yl)-2-(4-(pyridin-4-ylsulfonyl)piperazin-1-yl)ethanol: Another positional isomer with the pyridine ring in the 4-position.
Uniqueness
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYFCTSMRJNSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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